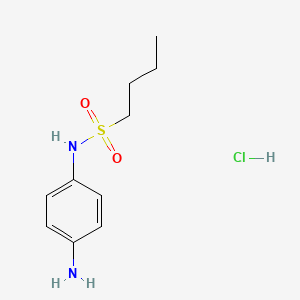

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(4-aminophenyl)butane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALDMVNDGVQGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Direct Sulfonylation of 4-Aminophenyl Derivatives

One classical approach involves the reaction of 4-aminophenyl derivatives with butane-1-sulfonyl chloride or related sulfonylating agents under controlled conditions.

- Reaction Conditions: Typically carried out in dry organic solvents such as benzene or dichloromethane with a base like triethylamine to neutralize the HCl formed.

- Mechanism: Nucleophilic attack by the amino group on the sulfonyl chloride forms the sulfonamide bond.

- Purification: Column chromatography or recrystallization is used to isolate pure N-(4-aminophenyl)butane-1-sulfonamide hydrochloride.

This method benefits from straightforward reaction conditions and good control over product purity but may require careful handling of sulfonyl chlorides due to their reactivity.

Multi-Step Synthetic Routes Involving Intermediate Derivatives

A more elaborate method involves multi-step synthesis starting from substituted anilines or phthalimido derivatives, as demonstrated in recent research:

-

- Synthesis of 4-(2-phthalimido)-N-(4-nitrophenyl)butane-1-sulfonamide via sulfonylation.

- Reduction of nitro groups to amino groups.

- Coupling with other amines or functionalization to yield the target sulfonamide hydrochloride.

Reagents and Conditions: Use of thiourea, sodium acetate, sodium hypochlorite, and pyridine in various steps under reflux or heating conditions.

- Yield: Individual steps typically yield 70-95%, with overall good efficiency.

- Characterization: NMR and mass spectrometry confirm the structure and purity of intermediates and final product.

This approach allows structural modifications and incorporation of additional functional groups, useful for derivative synthesis and biological evaluation.

Preparation via Hydrazine Hydrate Substitution of p-Chlorobenzenesulfonamide

A patented industrially relevant method involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under high temperature and pressure conditions:

| Parameter | Range/Value |

|---|---|

| Temperature | 120–125 °C |

| Pressure | 0.8–1.2 MPa |

| Molar ratio (p-chlorobenzenesulfonamide : hydrazine hydrate) | 1 : 8–15 (preferably 1 : 10) |

| Hydrazine hydrate concentration | 50–80 wt% |

| Reaction time | Until p-chlorobenzenesulfonamide ≤ 0.1% (monitored by sampling) |

- Procedure: The reactants are placed in an autoclave, nitrogen is used to displace air, then heated and pressurized to the specified conditions.

- Outcome: High yield and purity of 4-hydrazinobenzene-1-sulfonamide hydrochloride are obtained.

- Advantages: Lower production cost, no need for special catalysts, moderate equipment requirements, suitable for industrial-scale production.

This method is adaptable for preparing sulfonamide derivatives with hydrazine functionality, which can be further transformed into amino derivatives.

Use of Dimethyl Sulfoxide (DMSO) as Solvent in Hydrazine Substitution Reactions

Another method involves dissolving p-chlorobenzene-sulfonamide derivatives in DMSO, mixing with aqueous hydrazine hydrate, and heating under reflux:

- Reaction Conditions: Reflux temperature of DMSO (~189 °C) until reaction completion.

- Post-Reaction Processing: Activated charcoal treatment, filtration, dilution with hot water to precipitate product.

- Yield: Typically 80–90%.

- Purification: Filtration, washing, and drying yield pure sulfonamidophenyl hydrazines.

- Benefits: Use of low-cost chlorinated starting materials and aqueous hydrazine hydrate, efficient and scalable.

This method provides a practical route to substituted sulfonamide hydrazines, which are precursors to amino derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Sulfonylation | 4-Aminophenyl + Butane-1-sulfonyl chloride | Organic solvent, base, RT to reflux | 70–90 | Simple, good purity, requires sulfonyl chloride |

| Multi-Step via Phthalimido and Nitro Reduction | Thiourea, NaOAc, NaOCl, pyridine | Reflux, heating steps | 70–95 per step | Allows functionalization, multi-step |

| Hydrazine Hydrate Substitution (High Pressure) | p-Chlorobenzenesulfonamide + Hydrazine hydrate | 120–125 °C, 0.8–1.2 MPa, autoclave | High (>85) | Industrially scalable, no catalyst needed |

| DMSO Solvent Hydrazine Substitution | p-Chlorobenzenesulfonamide + Hydrazine hydrate in DMSO | Reflux DMSO, charcoal treatment | 80–90 | Efficient, uses inexpensive reagents |

Research Findings and Practical Considerations

- High temperature and pressure conditions favor complete substitution and high purity in hydrazine hydrate methods.

- Use of DMSO solvent enhances solubility and reaction rates, allowing easy product isolation by precipitation.

- Multi-step synthetic routes enable structural diversity but require careful purification at each stage.

- Direct sulfonylation remains a straightforward approach for simple sulfonamide derivatives.

- Industrial methods prioritize cost-effectiveness, equipment simplicity, and scalability, favoring hydrazine hydrate substitution under pressure.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonamides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide (from ) share the sulfonamide core but incorporate a benzothiazole ring instead of the butane chain. Key differences include:

- Aromatic vs.

- Synthesis: Both compounds are synthesized via condensation of aminophenyl precursors with sulfonyl chlorides. However, benzothiazole derivatives require additional steps to form the heterocyclic ring .

| Property | N-(4-Aminophenyl)butane-1-sulfonamide HCl | N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide |

|---|---|---|

| Core Structure | Butane-sulfonamide | Benzothiazole-sulfonamide |

| Solubility | Higher (due to HCl salt) | Moderate (aromatic hindrance) |

| Synthetic Complexity | Moderate | High (multi-step heterocycle formation) |

Naphthalene-Based Sulfonamide Derivatives

N-(4-Aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide hydrochloride () replaces the phenyl group with a naphthalene system. Comparisons include:

- Functional Groups : The methoxy group in this derivative adds electron-donating effects, contrasting with the neutral butane chain in the target compound.

- Synthesis : Both compounds utilize hydrogenation (e.g., Pd/C) for nitro-to-amine reduction, but the naphthalene derivative requires handling polyaromatic intermediates .

Primary Amines with Varied Substituents

CymitQuimica’s catalog () lists discontinued primary amines like N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine , which differ in backbone and functional groups:

- Backbone Flexibility : The ethanediamine chain offers conformational flexibility, unlike the rigid butane-sulfonamide structure.

- Thienyl vs. Phenyl : Thiophene rings provide distinct electronic properties (e.g., lower aromaticity, sulfur-mediated interactions).

Key Research Findings and Implications

- Biological Activity : Benzothiazole and naphthalene derivatives often exhibit enhanced antimicrobial or anticancer activity compared to aliphatic sulfonamides, attributed to their aromatic systems .

- Stability : The hydrochloride salt form in the target compound improves stability but may limit compatibility with basic biological environments.

- Synthetic Challenges : Multi-step syntheses for aromatic analogues (e.g., benzothiazoles) reduce scalability, whereas the target compound’s simpler synthesis could favor industrial use if stability issues are resolved .

Biological Activity

N-(4-Aminophenyl)butane-1-sulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through the reaction of 4-aminophenylamine with butane-1-sulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. They function primarily by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. This class of compounds has been extensively studied for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in physiological processes such as respiration and acid-base balance. Studies have demonstrated that derivatives of sulfonamides can bind effectively to different CA isozymes, suggesting potential applications in treating conditions like glaucoma and epilepsy . The binding affinity of this compound to these enzymes can be evaluated using techniques such as isothermal titration calorimetry.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. For example, certain derivatives have been tested against leukemia cell lines, showing varying degrees of cytotoxicity. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antitumor efficacy .

The biological activity of this compound largely stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, thereby disrupting critical biochemical pathways. For instance, its role as a CA inhibitor highlights its potential in managing diseases linked to altered carbon dioxide transport and pH regulation .

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different derivatives .

Evaluation of Antitumor Activity

In a separate investigation focusing on leukemia cell lines, this compound was evaluated for its cytotoxic effects. The compound exhibited an EC50 value of 15 µM against KG-1 cells, indicating significant antitumor activity compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antitumor | High |

| N-(4-Aminophenyl)ethane-1-sulfonamide | - | Moderate Antimicrobial | Moderate |

| N-(4-Aminophenyl)propane-1-sulfonamide | - | Low Antitumor | Low |

Q & A

Q. How can researchers optimize the synthesis of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride to achieve high yield and purity?

Methodological Answer: Optimization involves multi-step protocols with controlled reaction conditions. Key steps include:

- Sulfonamide bond formation : Reacting 4-aminophenyl derivatives with butane-1-sulfonyl chloride under inert atmospheres (e.g., nitrogen) at 0–5°C to minimize side reactions .

- Acid-base workup : Neutralizing excess reagents using cold aqueous HCl or NaOH to precipitate the product.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while methanol/water mixtures aid crystallization .

- Purity monitoring : Track reaction progress via TLC or HPLC, targeting ≥98% purity .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or acetonitrile to remove unreacted starting materials and byproducts .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for complex mixtures .

- Ion-exchange resins : Separate charged impurities (e.g., unreacted sulfonyl chlorides) using Dowex® resins .

- Final wash : Rinse with cold diethyl ether to eliminate organic residues .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) and butane chain (δ 1.5–2.5 ppm for CH₂ groups) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns matching C₁₀H₁₅ClN₂O₂S .

- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Analog synthesis : Modify the butane chain length (e.g., propane or pentane variants) or substitute the 4-aminophenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) .

- In vitro assays : Test analogs for target binding (e.g., enzyme inhibition via fluorescence polarization) or cellular activity (e.g., cytotoxicity in cancer cell lines) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase isoforms) .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal assays) .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Batch variability analysis : Compare purity (HPLC), stereochemistry (chiral chromatography), and salt forms (e.g., hydrochloride vs. free base) between studies .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration, incubation time) .

- Control validation : Include positive/negative controls (e.g., known inhibitors or vehicle-only groups) to rule out assay artifacts .

- Meta-analysis : Use tools like RevMan to statistically evaluate heterogeneity across datasets and identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational strategies can predict the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide group to predict hydrolysis susceptibility in acidic/basic media .

- Molecular dynamics (MD) simulations : Model solvation effects in water/DMSO mixtures to assess aggregation propensity .

- Degradation pathway modeling : Use software like Zeneth (Lhasa Ltd.) to predict oxidative or photolytic degradation products .

- pKa prediction : Employ MarvinSketch or ACD/Labs to estimate ionization states affecting solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.